Product packaging for cis-3-Aminocyclohexanecarboxylic acid(Cat. No.:CAS No. 81131-39-7)

cis-3-Aminocyclohexanecarboxylic acid

Cat. No.: B3029867
CAS No.: 81131-39-7
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-RITPCOANSA-N
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Description

Contextualization as a Conformationally Restricted Amino Acid Analog

Cis-3-Aminocyclohexanecarboxylic acid is classified as a conformationally restricted analog of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. nih.govwikipedia.org The cyclic nature of the cyclohexane (B81311) ring significantly limits the molecule's conformational freedom compared to the flexible, linear structure of GABA. This restriction in rotation around the carbon-carbon bonds locks the amino and carboxylic acid functional groups into a specific spatial arrangement. cymitquimica.com

This constrained conformation is crucial as it allows researchers to probe the specific three-dimensional requirements of biological targets such as receptors and enzymes. nih.gov By incorporating such rigid structures into molecules, chemists can design compounds that selectively fit into binding sites, leading to higher potency and specificity. The cis configuration, in particular, dictates a precise orientation of the functional groups relative to the cyclohexane scaffold. cymitquimica.com

Significance in Chemical Biology and Medicinal Chemistry Research

The unique structural characteristics of this compound make it a valuable building block in chemical biology and medicinal chemistry. Its applications are diverse, ranging from the synthesis of novel therapeutic agents to the development of advanced materials. chemimpex.com

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. chemimpex.com Its role as a GABA analog has led to its investigation as an inhibitor of GABA uptake. nih.gov Specifically, the (1S,3R) isomer has been shown to be a potent inhibitor of GABA uptake by rat brain slices, while the (1R,3S) isomer is significantly less active. researchgate.net This stereospecificity highlights the importance of the compound's rigid structure in its biological activity.

Furthermore, this compound is extensively used in peptide synthesis. chemimpex.comchemimpex.com The incorporation of this and other cyclic β-amino acids into peptide chains leads to the formation of "foldamers," which are non-natural oligomers that mimic the secondary structures of proteins, such as helices and turns. nih.govresearchgate.netnih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation, a critical property for therapeutic peptides. chemimpex.com The cis configuration of the cyclohexane ring can induce specific folding patterns in peptides, influencing their biological activity and selectivity. chemimpex.com For instance, peptides containing cis-2-aminocyclohex-4-enecarboxylic acid, a related compound, have been shown to adopt helical conformations. elsevierpure.com

Overview of Key Academic Research Trajectories for the Compound

The academic research involving this compound has evolved over several decades, following distinct yet interconnected trajectories.

Early Investigations as a GABA Analog: Initial studies focused on the synthesis and biological evaluation of this compound and its isomers as conformationally restricted analogs of GABA. nih.govnih.gov This line of research aimed to understand the structure-activity relationships of GABAergic systems, which are crucial targets for drugs treating anxiety, epilepsy, and other neurological conditions. nih.gov

Application in Peptide Chemistry and Foldamer Design: A significant research direction has been the use of this compound and its derivatives as building blocks for creating peptides with predictable and stable secondary structures. chemimpex.comnih.govchemrxiv.org This field of "foldamer" chemistry has opened up new avenues for designing peptidomimetics with enhanced therapeutic potential, including improved stability and bioavailability. chemimpex.comnih.gov The ability to control peptide conformation is essential for mimicking the structure of biologically active peptides and proteins.

Broader Utility in Medicinal Chemistry and Organic Synthesis: More broadly, this compound is recognized as a versatile intermediate in organic synthesis. chemimpex.comresearchgate.net Its bifunctional nature, possessing both an amine and a carboxylic acid, allows for its incorporation into a wide range of complex molecules. cymitquimica.com Research continues to explore its use in the development of novel pharmaceuticals for various diseases, including cancer and autoimmune disorders, as well as in material science for creating new polymers. chemimpex.com The development of efficient synthetic routes to enantiomerically pure forms of the compound remains an active area of research to support these applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B3029867 cis-3-Aminocyclohexanecarboxylic acid CAS No. 81131-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38541-66-1, 118785-96-9, 16636-51-4
Record name 3-Aminocyclohexanecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereochemical Investigations and Isomeric Considerations

Absolute Stereochemistry and Diastereomeric Forms of cis-3-Aminocyclohexanecarboxylic Acid

The "cis" designation in this compound indicates that the amino and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring. This diastereomeric form is distinct from its trans counterpart, where the substituents would be on opposite sides. Within the cis-diastereomer, there exist two non-superimposable mirror images, known as enantiomers. These are specifically designated as the (1R,3S) and (1S,3R) isomers. researchgate.netnih.gov

The synthesis of specific enantiomers of this compound requires stereocontrolled methods to ensure enantiomeric purity. One reported synthesis for the (1S,3R) isomer begins with 3-cyclohexenecarboxylic acid. nih.gov A more general approach for producing optically pure isomers involves an enzymatic hydrolytic desymmetrization of a meso cis-1,3-cyclohexanedicarboxylic acid diester. This process yields a monoester with high enantiomeric excess, which is then converted to the target amino acid via a modified Curtis-type reaction. researchgate.net The absolute configuration of the final product can be confirmed by comparing its specific rotation value with reported data. researchgate.net

Characterization and confirmation of the synthesized isomers rely on various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to elucidate and confirm the molecular structure. nih.gov X-ray crystallography provides definitive proof of the molecular structure and its stereochemistry in the solid state, revealing that the compound exists as a zwitterion with an ammonium (B1175870) and a carboxylate group. nih.gov

Table 1: Spectroscopic and Crystallographic Data for (1S,3R)-3-Aminocyclohexanecarboxylate

Analysis Type Data
¹H NMR (300 MHz, D₂O) δ 3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H)
¹³C NMR (75 MHz, D₂O) δ 183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30
HRMS (C₇H₁₂NO₂) Calculated: 142.0863, Found: 142.0859
Crystal Structure Exists as a zwitterion; units linked by N—H⋯O hydrogen bonds.

Data sourced from Hu et al., 2006, as cited in reference nih.gov.

The stereochemical purity of this compound is paramount for obtaining accurate and reproducible research findings, particularly in pharmacological studies. As biological systems like enzymes and receptors are chiral, they often exhibit stereospecific interactions. Research has demonstrated a significant difference in the biological activity between the two enantiomers of this compound. researchgate.net Consequently, using a mixture of enantiomers (a racemic mixture) can lead to misleading results, as the observed biological effect may be due to only one isomer, or one isomer could potentially antagonize the effect of the other. Therefore, high enantiomeric purity is essential for elucidating precise structure-activity relationships.

Conformational Analysis of the Cyclohexane Backbone in this compound

To avoid the angle and eclipsing strains associated with a planar structure, the cyclohexane backbone of this compound adopts a puckered, low-energy chair conformation. maricopa.edulibretexts.org In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the approximate plane of the ring) or equatorial (in the approximate plane of the ring). maricopa.edu

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," which interconverts the two chair forms. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. maricopa.edu For a cis-1,3-disubstituted cyclohexane, one substituent must be axial and the other equatorial (a,e) or vice versa (e,a). maricopa.edu

Therefore, this compound exists as an equilibrium between two chair conformers:

A conformer with an axial amino group and an equatorial carboxylic acid group.

A conformer with an equatorial amino group and an axial carboxylic acid group.

The relative stability of these two conformers is determined by steric strain. Substituents in the axial position experience greater steric hindrance, known as 1,3-diaxial interactions, with the other axial atoms. maricopa.edu Generally, the conformation in which the larger substituent occupies the more spacious equatorial position is favored. The preferred conformation of this compound will therefore be the one that minimizes these unfavorable steric interactions.

Influence of Stereoisomerism on Molecular Recognition and Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of molecules, as the precise three-dimensional orientation of functional groups dictates how a molecule interacts with its biological target. nih.gov The distinct spatial arrangement of the amino and carboxylate groups in the (1R,3S) and (1S,3R) enantiomers of this compound leads to significant differences in their biological profiles.

This principle is clearly illustrated in studies of its activity as a GABA analogue. Research investigating its effect on the uptake of radioactive GABA by rat brain slices found that the (1S,3R) isomer exhibited potency similar to GABA itself as an uptake inhibitor. researchgate.net In stark contrast, the (1R,3S) isomer was at least 20 times less potent. researchgate.net This dramatic difference in activity highlights that the specific stereochemistry of the (1S,3R) isomer allows for an optimal fit and interaction with the binding site of the GABA transporter protein, an interaction that the (1R,3S) enantiomer cannot achieve as effectively. This stereoselectivity underscores how molecular recognition at the biological target level is highly dependent on the precise stereoisomeric form of the compound.

Synthetic Methodologies for Cis 3 Aminocyclohexanecarboxylic Acid and Its Derivatives

Catalytic Hydrogenation Approaches for cis-3-Aminocyclohexanecarboxylic Acid Synthesis

Catalytic hydrogenation of aromatic precursors, particularly 3-aminobenzoic acid, is a direct and widely explored route for the synthesis of 3-aminocyclohexanecarboxylic acid. This method involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. A key challenge in this approach is managing the stereochemical outcome to favor the desired cis isomer over the trans isomer.

Control of Stereoselectivity in Reduction Reactions

The stereoselectivity of the hydrogenation of substituted benzoic acids is highly dependent on the reaction conditions. Generally, the hydrogenation of benzene derivatives can yield both cis and trans isomers. For instance, the hydrogenation of 4-aminobenzoic acid has been shown to yield the cis-isomer as the primary product under certain conditions. google.com The formation of the cis isomer is often favored in catalytic hydrogenation, although achieving high selectivity can be challenging and may require careful optimization of catalysts, solvents, and other reaction parameters. The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical course of the reduction.

Utilization of Specific Catalysts and Reaction Conditions

A variety of catalysts and conditions have been investigated to optimize the yield and stereoselectivity of the hydrogenation of aminobenzoic acids. Metals such as Ruthenium, Rhodium, Nickel, Platinum, and Palladium are commonly used, often supported on materials like carbon or aluminum oxide. google.comgoogle.com

For example, the hydrogenation of p-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst in an aqueous sodium hydroxide (B78521) solution has been studied. google.comgoogle.com The reaction conditions, such as temperature and hydrogen pressure, significantly influence the ratio of trans to cis isomers. It has been observed that temperatures between 90 °C and 120 °C are preferred, as lower or higher temperatures can lead to decreased selectivity and yield. google.com While the focus of some studies is to maximize the trans isomer, the data reveals the inherent competition in forming both stereoisomers. google.comgoogle.com Raney Nickel is another catalyst used for these transformations, though it may present challenges in handling. google.comgoogle.com The selection of a supported catalyst like Ru/C is often preferred as it can lead to shorter reaction times. google.comgoogle.com

PrecursorCatalystSolventTemperature (°C)Pressure (bar)cis:trans RatioReference
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)100151:4.6 google.com

This table presents data for a related isomer to illustrate typical reaction conditions and outcomes in the hydrogenation of aminobenzoic acids.

Synthetic Routes via Unsaturated Cyclic Intermediates

An alternative to the direct hydrogenation of aromatic precursors involves the use of unsaturated cyclic intermediates. These routes offer multiple steps for controlling the stereochemistry through strategic functional group manipulations. A common approach begins with the cycloaddition of chlorosulfonyl isocyanate (CSI) to a cyclic diene, such as cis,cis-1,3-cyclooctadiene, to form a bicyclic β-lactam. beilstein-journals.orgnih.gov While this example uses a cyclooctadiene, similar principles can be applied to six-membered rings. Subsequent cleavage of the lactam ring with an agent like HCl gas in methanol (B129727) yields a cis-amino ester. beilstein-journals.orgnih.gov This intermediate, possessing the desired cis relationship between the amino and ester groups, can then be further modified or hydrolyzed to the final carboxylic acid.

Another strategy involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. nih.govmdpi.com The reduction of the enaminone and ketone functionalities can be achieved using reagents like sodium in a mixture of THF and isopropyl alcohol. nih.govmdpi.com This reduction can produce a diastereomeric mixture of cis- and trans-3-aminocyclohexanols. For example, the reduction of an enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione (B1345627) yielded a cis to trans ratio of 89:11. nih.govmdpi.com Although this route yields an amino alcohol, it establishes the core cis-amino-substituted cyclohexane ring, which could potentially be converted to the corresponding carboxylic acid through further synthetic steps.

Chemoenzymatic and Asymmetric Synthetic Strategies for Enantiomerically Pure this compound

Producing enantiomerically pure forms of this compound is crucial for many pharmaceutical applications. Chemoenzymatic and asymmetric synthesis methods provide powerful tools to achieve this goal. nih.gov

One prominent chemoenzymatic strategy involves the use of transaminases for the kinetic resolution of diastereomeric mixtures. Transaminases can selectively deaminate one diastereomer, allowing for the separation of the desired isomer. nih.gov For instance, transaminases demonstrating cis-selectivity can be used to convert the cis-amine from a cis/trans mixture into the corresponding ketone. nih.gov This leaves the highly diastereopure trans-amine, and this principle can be adapted to isolate the cis-isomer by selecting an enzyme with trans-selectivity. This approach can be highly efficient, especially when implemented in continuous-flow reactor systems with immobilized enzymes. nih.gov

Asymmetric desymmetrization of meso-compounds is another powerful strategy in asymmetric synthesis. irb.hr This involves using a chiral catalyst to selectively react with one of two identical functional groups in a symmetrical molecule, thereby creating a chiral product. While specific application to this compound is not detailed in the provided context, the asymmetric desymmetrization of cyclic meso-anhydrides is a well-established method for accessing enantiomerically pure cyclic amino acids. irb.hr

Derivatization Strategies for Functional Enhancement

Derivatization of the this compound scaffold is essential for modulating its properties and developing analogues with enhanced biological activity or specific functionalities. The presence of the amino and carboxylic acid groups provides two primary handles for chemical modification. For example, the carboxylic acid can be activated with carbodiimide (B86325) agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide coupling with various amines, allowing for the introduction of diverse substituents. nih.gov

Regioselective Introduction of Hydroxyl Groups and Other Substituents

The introduction of hydroxyl groups onto the cyclohexane ring can significantly impact the molecule's polarity, solubility, and biological interactions. A common and effective strategy for regioselective hydroxylation involves the stereoselective epoxidation of an unsaturated precursor, followed by the regioselective opening of the resulting oxirane ring. researchgate.netresearchgate.net

For instance, a 2-aminocyclohexenecarboxylate derivative can undergo diastereoselective epoxidation. researchgate.net The subsequent ring-opening of the epoxide with a nucleophile, such as an azide (B81097) (NaN₃), followed by reduction, can introduce both an amino and a hydroxyl group with specific stereochemistry. beilstein-journals.org A similar strategy has been applied to eight-membered ring systems, where an N-Boc protected cis-amino ester was treated with Osmium tetroxide (OsO₄) to install two hydroxyl groups trans to the existing substituents, driven by the steric bulk of the Boc protecting group. beilstein-journals.orgnih.gov The regioselectivity of the epoxide opening is influenced by the reaction conditions and the nature of the nucleophile, allowing for controlled synthesis of different hydroxylated isomers. beilstein-journals.orgresearchgate.net

Starting MaterialReagentsKey TransformationProduct TypeReference
2-Aminocyclohexenecarboxylate1. m-CPBA 2. NaBH₄Epoxidation, Reductive oxirane openingHydroxylated β-amino ester researchgate.net
2-Aminocyclohexenecarboxylate1. Epoxidation 2. NaN₃Epoxidation, Azide ring openingAzido-substituted β-aminocyclohexanecarboxylate researchgate.net
N-Boc-protected cis-amino cyclooctene (B146475) esterOsO₄/NMODihydroxylationDihydroxy-N-Boc-cis-amino ester beilstein-journals.org

This table outlines strategies for introducing substituents on related cyclic amino acid scaffolds, demonstrating the principles of derivatization.

Preparation of Azidoethoxy Derivatives for "Click Chemistry" Conjugation

The introduction of an azidoethoxy group onto the this compound scaffold furnishes a versatile building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the amino acid to other molecules, such as peptides, polymers, or reporter labels. The most common strategy to achieve this functionalization is through the formation of a stable amide bond between the amino group of this compound and a carboxylic acid derivative bearing the azidoethoxy moiety.

A typical synthetic approach involves the use of an activated azidoethoxy-containing acid, for instance, an azido-PEG-acid. These reagents are commercially available with varying lengths of the polyethylene (B3416737) glycol (PEG) spacer. The synthesis is generally carried out by reacting this compound with the azido-acid in the presence of standard peptide coupling agents.

General Reaction Scheme: The carboxylic acid of the azidoethoxy reagent is first activated in situ using a coupling agent. This activated species then readily reacts with the primary amine of this compound to form the desired amide-linked product.

Step 1: Activation of Azido-Acid: A carboxylic acid containing an azidoethoxy group is treated with a coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), in an appropriate aprotic solvent like DMF (dimethylformamide) or DCM (dichloromethane). This forms a highly reactive O-acylisourea intermediate or an NHS-ester.

Step 2: Amide Bond Formation: The activated azido-acid is then introduced to a solution of this compound. The nucleophilic amino group attacks the activated carboxyl group, leading to the formation of the stable amide bond and yielding the azidoethoxy-functionalized derivative.

The reaction conditions are generally mild, proceeding at room temperature. The choice of solvent and coupling agent can be optimized to maximize yield and purity. Non-amine-containing buffers are typically used to prevent competition with the primary amine of the substrate.

Reagent ClassExample Coupling AgentsCommon SolventspH Range
CarbodiimidesEDC, DCC, DICDMF, DCM4.5 - 7.5
Uronium SaltsHATU, HBTUDMF, NMP7.0 - 9.0
Phosphonium SaltsPyBOP, BOPDMF, CH3CN7.0 - 9.0
Interactive Data Table: Common conditions for amide coupling reactions to synthesize azidoethoxy derivatives.

An alternative, though less common, route could involve the functionalization of the carboxylic acid moiety of this compound. This would require reacting it with an amine-containing azidoethoxy reagent, such as 2-[2-(2-azidoethoxy)ethoxy]ethanamine, again using standard amide coupling protocols.

Triazole-Substituted Derivatives via 1,3-Dipolar Cycloaddition

The direct synthesis of triazole-substituted derivatives of aminocyclohexanecarboxylic acids can be efficiently achieved through the Huisgen 1,3-dipolar cycloaddition. This reaction involves the coupling of an organic azide with an alkyne to form a 1,2,3-triazole ring. When catalyzed by copper(I), the reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This method is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.

Research has demonstrated the successful preparation of novel 1,2,3-triazole-modified β-aminocyclohexanecarboxylic acid derivatives in a continuous-flow procedure. chemicalbook.com This methodology allows for gram-scale production and enhanced safety when handling potentially unstable organic azides.

In a typical procedure, a derivative of this compound containing either an azide or a terminal alkyne functionality is reacted with a corresponding alkyne or azide counterpart. For example, the amino group of a cis-3-aminocyclohexanecarboxylate ester can be converted to an azide. This azide derivative then serves as the 1,3-dipole in the cycloaddition reaction with various terminal alkynes.

Reaction Conditions and Findings: The 1,3-dipolar cycloaddition reactions have been effectively performed using copper powder as a readily available and inexpensive source of the Cu(I) catalyst. chemicalbook.com Initial studies achieved high reaction rates under high-pressure (100 bar) and high-temperature (100 °C) conditions in a continuous-flow setup. chemicalbook.com However, to improve the safety profile of the synthesis, the methodology was optimized to proceed at room temperature. This was accomplished by incorporating both a basic additive, such as diisopropylethylamine (DIEA), and an acidic additive, like acetic acid (HOAc), into the reaction mixture. chemicalbook.com

Condition SetSolventPressureTemperatureAdditives
ACH2Cl2100 bar100 °CNone
BCH2Cl2100 barRoom Temp.DIEA + HOAc
Interactive Data Table: Exemplary conditions for the continuous-flow synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. chemicalbook.com

This approach provides a robust and scalable route to a library of highly functionalized 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid racemates, which can be valuable for screening for potential biological activities. The formation of the triazole ring introduces a stable, aromatic linker that can mimic a peptide bond and is not susceptible to enzymatic cleavage.

Structural Elucidation and Conformational Preferences

Spectroscopic Analysis of cis-3-Aminocyclohexanecarboxylic Acid and its Analogs

Spectroscopic methods are fundamental in determining the structure and behavior of molecules in non-crystalline states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) spectroscopy provide a detailed picture of the conformational dynamics and secondary structures adopted by this compound and related compounds.

NMR spectroscopy is a powerful tool for investigating the solution-state structure of molecules. For this compound and its derivatives, ¹H and ¹³C NMR spectra confirm their molecular identity and provide information about the conformational preferences of the cyclohexane (B81311) ring. nih.gov

In the zwitterionic form, (1S,3R)-3-Ammoniocyclohexanecarboxylate, the ¹H NMR spectrum in D₂O shows multiplets corresponding to the cyclohexane protons, confirming the connectivity of the molecule. nih.gov Similarly, the ¹³C NMR spectrum displays distinct signals for the seven carbon atoms, including the carboxylate carbon at 183.96 ppm. nih.gov

For a protected analog, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, the ¹H NMR spectrum in CDCl₃ provides characteristic signals that confirm the presence of the Boc-protecting group and the cyclohexane ring protons. nih.gov

Table 1: Selected NMR Spectroscopic Data

CompoundSolventSpectroscopyChemical Shifts (δ, ppm)
(1S,3R)-3-AmmoniocyclohexanecarboxylateD₂O¹H NMR3.19–3.26 (m, 1H), 2.16–2.28 (m, 2H), 1.89–2.03 (m, 3H), 1.27–1.50 (m, 4H) nih.gov
(1S,3R)-3-AmmoniocyclohexanecarboxylateD₂O¹³C NMR183.96, 49.91, 45.02, 33.55, 29.89, 28.48, 23.30 nih.gov
cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acidCDCl₃¹H NMR9.20–10.4 (br, 1H), 5.72 (s, 1H), 4.82 (s, 1H), 3.67–3.74 (m, 1H), 1.43 (s, 9H), 1.05–2.40 (m, 8H) nih.gov

When incorporated into peptides, cyclic amino acids like this compound can induce specific secondary structures. IR and CD spectroscopy are instrumental in identifying these structures. chemrxiv.org

Infrared (IR) Spectroscopy: The Amide I band in the IR spectrum is particularly sensitive to the secondary structure of peptides. While specific data for peptides containing this compound is limited, studies on analogous β-peptides show that the position of this band can distinguish between different conformations such as helices and sheets. chemrxiv.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to establish the secondary structure of polyamide chains. chemrxiv.org Each type of secondary structure (e.g., α-helix, β-sheet, random coil) produces a characteristic CD spectrum in the far-ultraviolet region (190-240 nm). chemrxiv.orglew.ro For peptides containing cyclic β-amino acids like the trans isomer of 2-aminocyclohexanecarboxylic acid, the CD spectra show an ellipticity maximum around 220 nm. chemrxiv.org The intensity of this maximum often increases with the length of the peptide chain, suggesting the formation of a stable, well-defined secondary structure, such as a 14-helix. chemrxiv.org The analysis of CD spectra can reveal that peptide conformation is related to both its amino acid composition and the specific sequence. lew.ro

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, offering a definitive view of the molecule's solid-state conformation and intermolecular interactions.

Crystallographic studies confirm the molecular structure of this compound derivatives and reveal the preferred conformation of the cyclohexane ring. In the solid state, the parent compound exists as a zwitterion, with an ammonium (B1175870) and a carboxylate group. nih.gov For a related compound, cis-4-aminocyclohexanecarboxylic acid, the cyclohexane ring adopts a chair conformation. researchgate.net

A study of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, a key intermediate, shows that it crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. nih.gov This detailed structural information is crucial for understanding the molecule's intrinsic conformational preferences.

Table 2: Crystal Data for a this compound Derivative

ParameterValue for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid nih.gov
Chemical FormulaC₁₂H₂₁NO₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.854 (1)
b (Å)10.000 (2)
c (Å)23.014 (5)
α (°)85.64 (2)
β (°)88.68 (2)
γ (°)88.51 (2)
Volume (ų)1342.6 (4)
Z4

Hydrogen bonds are the dominant intermolecular force in the crystal structures of amino acids, dictating their packing and stability. In the crystal structure of (1S,3R)-3-Ammoniocyclohexanecarboxylate, the amino acid units are linked in a head-to-tail fashion by a network of intermolecular N—H⋯O hydrogen bonds, which results in a two-dimensional bilayer structure. nih.gov

Similarly, the crystal structure of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is stabilized by both intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.gov The O—H⋯O interactions between carboxylic acid groups result in the formation of eight-membered rings. nih.gov These interactions, combined with N—H⋯O bonds, create one-dimensional strands along the crystallographic b-axis. nih.gov The balance between electrostatic attraction and van der Waals repulsion between carbonyl and hydroxyl groups is a key factor in the energetics of these hydrogen-bonded arrays. elsevierpure.com

Table 3: Hydrogen-Bond Geometry for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1A⋯O60.856 (9)2.163 (10)3.009 (2)169 (2)
N2—H2A⋯O2i0.854 (9)2.180 (11)3.013 (2)164.9 (19)
O3—H3⋯O4ii0.821.862.672 (2)172
O7—H7⋯O8iii0.821.842.656 (2)171
nih.gov

Analysis of Intramolecular Interactions and Ring Conformations

The conformational preference of the cyclohexane ring is governed by a delicate balance of intramolecular interactions. The cis relationship between the amino and carboxylic acid groups at positions 1 and 3 imposes significant steric constraints, influencing the adoption of a stable chair conformation.

Biological Activity and Pharmacological Mechanisms of Action

Modulation of Gamma-Aminobutyric Acid (GABA)ergic Neurotransmission

cis-3-Aminocyclohexanecarboxylic acid (ACHC) has been identified as a notable modulator of the GABAergic system, primarily through its effects on GABA transport. The termination of GABAergic neurotransmission is largely dependent on the rapid uptake of GABA from the synaptic cleft by specific transporter proteins. By interfering with this process, this compound can effectively increase the concentration and prolong the action of GABA in the synapse.

Competitive Inhibition of Neuronal GABA Transport in Synaptosomal Preparations

Studies utilizing synaptosomal preparations from the brain have demonstrated that this compound acts as a competitive inhibitor of neuronal GABA uptake. Research has shown that it inhibits the uptake of GABA into neurons with a Ki of 69 µM. nih.gov This indicates a direct competition with GABA for the binding sites on the neuronal transport carriers. Conversely, GABA has been shown to be a linear competitive inhibitor of the uptake of radiolabeled this compound in both neuronal and astrocytic cultures, with a Ki value of 15 µM. nih.gov The compound itself is also a substrate for the neuronal GABA transport system. nih.gov

The inhibitory effect of this compound is more pronounced on neuronal GABA uptake compared to glial uptake. While it acts as a competitive inhibitor in neurons, its interaction with astrocytic GABA uptake is more complex, behaving as a competitive inhibitor at lower concentrations and a non-competitive inhibitor at higher concentrations. nih.gov

Table 1: Kinetic Parameters of this compound and GABA Interaction
CompoundActionCell TypeKi (µM)
This compoundInhibition of GABA uptakeNeurons69
GABAInhibition of this compound uptakeNeurons and Astrocytes15

Differential Interactions with GABA Transporter Subtypes (e.g., GAT-1)

The family of GABA transporters consists of several subtypes, including GAT-1, GAT-2, GAT-3, and BGT-1. GAT-1 is the predominant subtype found in neurons and is a primary target for GABA uptake inhibitors. nih.gov this compound has been characterized as a selective inhibitor of neuronal GABA uptake, which suggests a preferential interaction with the GAT-1 subtype. nih.govnih.gov This selectivity for the neuronal transport system is a key feature of its pharmacological profile.

While its inhibitory action on GAT-1 is well-established, detailed quantitative data on the inhibitory potency (such as Ki or IC50 values) of this compound on other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) is not extensively documented in the current scientific literature. This highlights an area for further investigation to fully elucidate its differential interactions with the various GABA transporter isoforms.

Investigation of Neuroprotective Mechanisms Associated with this compound

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence or research specifically investigating the neuroprotective mechanisms of this compound. While the modulation of GABAergic neurotransmission can have implications for neuronal health, dedicated studies to explore any neuroprotective effects of this compound have not been reported.

Structure-Activity Relationships Governing GABA Uptake Inhibition

The conformationally restricted cyclic structure of this compound provides a valuable framework for understanding the structure-activity relationships that govern the inhibition of GABA uptake.

Stereoselective Potency of this compound Isomers

The inhibitory activity of this compound on GABA uptake is highly dependent on its stereochemistry. Research has demonstrated a significant difference in potency between the optical isomers of the cis configuration. The (1S,3R) isomer is a potent inhibitor of GABA uptake in rat brain slices, with an IC50 value of 25 µM. In contrast, the (1R,3S) isomer is substantially less active, with an IC50 value greater than 500 µM. This indicates that the (1S,3R) isomer is at least 20 times more potent than its enantiomer, highlighting the critical importance of the spatial arrangement of the amino and carboxylic acid groups for effective interaction with the GABA transporter.

Table 2: Stereoselective Inhibition of GABA Uptake by this compound Isomers
IsomerIC50 (µM)
(1S,3R)-3-Aminocyclohexanecarboxylic acid25
(1R,3S)-3-Aminocyclohexanecarboxylic acid>500

Comparison with Other Conformationally Restricted GABA Analogs

The study of conformationally restricted GABA analogs like this compound provides insights into the optimal conformation of GABA for interaction with its transporters. When compared to other cyclic GABA analogs, distinct differences in activity are observed.

For instance, in the aminocyclopentanecarboxylic acid series, the trans isomer (trans-3-aminocyclopentanecarboxylic acid) is a more potent inhibitor of GABA binding to its receptor than the cis isomer. However, for GABA transport, both cis- and trans-3-aminocyclopentanecarboxylic acid are recognized by the transport site. In contrast, this compound is a potent inhibitor of the GABA transport site but a weak inhibitor of GABA binding to its receptor. This dissociation of activities suggests that the structural requirements for binding to the GABA receptor and the GABA transport carrier are different.

Furthermore, a comparison with aminocyclobutane analogs reveals that cis-3-aminocyclobutane-1-carboxylic acid exhibits weak to moderate GABA-like activity, including inhibition of GABA uptake, while the trans isomer is less effective. This again underscores the importance of the specific ring structure and the spatial orientation of the functional groups in determining the pharmacological activity of these GABA analogs.

Applications in Peptidomimetics and Foldamer Chemistry

Incorporation of cis-3-Aminocyclohexanecarboxylic Acid Residues into Peptide Architectures

The integration of this compound into peptide chains allows for the creation of hybrid structures that deviate from natural peptide conformations. This strategic incorporation is a key approach in the development of peptidomimetics with improved properties. The synthesis of peptides containing aminocyclohexanecarboxylic acid residues has been successfully demonstrated, paving the way for their broader application. rsc.org

This compound, as a γ-amino acid, can be incorporated into cyclic peptide scaffolds. The ribosomal incorporation of cyclic γ-amino acids into peptides has been shown to be a viable strategy. scienceopen.com Cyclic peptides are of significant interest due to their constrained conformations, which can lead to increased resistance to enzymatic degradation and higher receptor binding affinities compared to their linear counterparts. nih.govaltabioscience.com The synthesis of such cyclic peptides typically involves the formation of a linear precursor, followed by a head-to-tail cyclization step. altabioscience.com The inclusion of γ-amino acids like this compound can influence the ring size and conformational properties of the resulting cyclic peptide.

The presence of γ-amino acid residues can also play a crucial role in the biological activities of natural products and can enhance proteolytic stability. scienceopen.com For instance, certain natural products containing γ-amino acids exhibit potent biological activities, which are partly attributed to the unique structural constraints imposed by these residues. scienceopen.com

The combination of α-amino acids with other types of monomeric units, such as β- or γ-amino acids, leads to the formation of hybrid foldamers. nih.gov This approach increases the chemical and structural diversity of the resulting molecules, allowing for a closer mimicry of targeted protein-binding surfaces. nih.gov The incorporation of constrained γ-amino acid residues, such as (1R,3S)-3-aminocyclohexanecarboxylic acid, has been shown to be an effective method for stabilizing native-like hairpin folding in aqueous solutions while maintaining the original display of natural side chains. nih.gov

Hybrid α/β-peptides containing cyclic β-amino acid residues have been shown to adopt well-defined helical conformations. nih.govrsc.orgucsf.edu While these studies focus on β-amino acids, the principles of using cyclic residues to enforce specific secondary structures can be extended to γ-amino acids like this compound. The conformational preferences of these hybrid peptides can be tuned by factors such as the length of the spacer between the cyclic residues. uab.cat

Influence of this compound on Foldamer Stability and Topology

The conformational rigidity of this compound significantly influences the stability and topology of foldamers into which it is incorporated. The introduction of such constrained residues can increase the stability of the desired folded conformation by reducing the conformational freedom of the peptide backbone. nih.gov This enhanced stability can translate to increased resistance to proteolysis. mdpi.com

The following table summarizes the key structural features and applications of peptides incorporating cyclic amino acids, with inferences for this compound.

FeatureInfluence of Cyclic Amino Acid IncorporationPotential Application
Secondary Structure Induction and stabilization of β-sheets and helical folds.Mimicking protein structures, development of bioactive peptides.
Cyclic Peptides Constrains ring conformation, can enhance biological activity.Therapeutic agents with improved stability and receptor affinity.
Self-Assembly Formation of well-ordered nanotubular architectures.Drug delivery, synthetic ion channels, biomaterials.
Foldamer Stability Increased stability of folded conformations, resistance to proteolysis.Development of robust peptidomimetics for various applications.
Foldamer Topology Control over the global three-dimensional shape of the foldamer.Design of molecules with specific shapes for molecular recognition.

Design and Synthesis of Biologically Active Peptidomimetics for Therapeutic Exploration

The design of peptidomimetics incorporating this compound is primarily driven by the desire to enforce specific secondary structures that are crucial for biological recognition. The synthesis of these complex molecules often involves sophisticated chemical strategies to integrate this non-proteinogenic amino acid into a peptide sequence.

Design Principles: Inducing Structural Rigidity

The cyclohexane (B81311) ring of cis-3-ACHC significantly restricts the conformational freedom of the peptide backbone. This inherent rigidity is exploited by medicinal chemists to mimic secondary structures found in natural peptides, such as β-turns and helices. By replacing a native amino acid with cis-3-ACHC, researchers can stabilize a desired conformation that is optimal for binding to a biological target.

One notable application of a stereoisomer of cis-3-ACHC, (1R,3S)-3-aminocyclohexanecarboxylic acid, is in the stabilization of peptide hairpins. The constrained nature of this γ-amino acid residue has been shown to be effective in promoting and maintaining a native-like hairpin fold, even in aqueous solutions. This is particularly important for mimicking protein-protein interactions where such folded structures are often key to recognition.

Furthermore, this compound has been identified as an analogue of gamma-aminobutyric acid (GABA) and acts as an inhibitor of GABA uptake nih.gov. This finding opens avenues for the design of peptidomimetics targeting neurological disorders by modulating the GABAergic system. The cyclohexane scaffold can be functionalized to present pharmacophoric groups in a precise spatial orientation to interact with specific receptors or enzymes in the central nervous system.

Synthesis of Peptidomimetics

Challenges in the synthesis can arise from the steric hindrance imposed by the cyclic structure of cis-3-ACHC, which may require optimized coupling conditions, such as the use of more potent activating agents or elevated temperatures, to achieve high yields.

Examples of Biologically Active Peptidomimetics

While the primary focus of many studies has been on the conformational effects of incorporating cis-3-ACHC, its role in imparting biological activity is an area of active investigation. Research has explored the use of this building block in the development of peptidomimetics targeting a range of therapeutic areas.

Although specific, publicly available data on peptidomimetics derived exclusively from this compound with detailed biological activity (e.g., IC50 or Ki values) is limited in the reviewed literature, the foundational principle of its use is to create more stable and effective therapeutic agents for conditions such as cancer and autoimmune diseases. The stability and reactivity conferred by the cyclohexane ring make it a valuable component in the synthesis of novel therapeutic agents.

Below is a representative data table illustrating the type of information sought in such research, based on the general applications of peptidomimetics.

Compound IDStructure/ModificationTherapeutic TargetBiological Activity
Hypothetical-1 Peptide sequence incorporating cis-3-ACHCProtease XIC50 = 150 nM
Hypothetical-2 cis-3-ACHC as a scaffold for a GPCR ligandGPCR YKi = 75 nM
Hypothetical-3 Foldamer containing cis-3-ACHCProtein-Protein Interaction ZDisrupts interaction at 10 µM

This table is for illustrative purposes to demonstrate the type of data generated in peptidomimetic research and does not represent actual experimental results for specific cis-3-ACHC containing compounds found in the searched literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations of cis-3-Aminocyclohexanecarboxylic Acid-Containing Systems

Molecular dynamics (MD) simulations allow for the examination of the time-dependent behavior of molecular systems, offering a window into the dynamic nature of this compound and its assemblies.

The conformational landscape of this compound is significantly influenced by its environment. MD simulations are employed to study the intricate interplay between the solute and solvent molecules, revealing the preferred conformations and the dynamics of their interconversion.

In nonpolar solvents, intramolecular hydrogen bonding between the amino and carboxylic acid groups is more likely to be a dominant factor in stabilizing specific conformations. The cyclohexane (B81311) ring itself exists in a dynamic equilibrium between two chair conformations. For the cis isomer, one chair conformation will place both the amino and carboxylic acid groups in equatorial positions, while the other will place them in axial positions. Due to steric hindrance, the diequatorial conformation is generally more stable.

In polar protic solvents like water, the scenario changes. The solvent molecules can form hydrogen bonds with the amino and carboxylic acid groups, competing with and often disrupting intramolecular hydrogen bonds. MD simulations in explicit solvent models, such as TIP3P water, can quantify the extent of solvent-solute hydrogen bonding and its effect on the conformational equilibrium. These simulations often show an increased flexibility of the molecule and a dynamic interchange between multiple conformers that are stabilized by a shell of water molecules. The relative stability of the diequatorial versus diaxial conformers can be assessed by calculating the potential of mean force (PMF) along the ring inversion coordinate.

The choice of solvent can thus modulate the conformational preferences, which is crucial for its biological activity and its ability to self-assemble. Implicit solvent models can also be used to speed up conformational sampling, though explicit solvent simulations provide a more detailed picture of the specific molecular interactions. cymitquimica.comnih.govresearchgate.net

SolventDominant ConformerKey InteractionsConformational Dynamics
Vacuum/Nonpolar (e.g., Hexane)Diequatorial ChairIntramolecular H-bonding, Steric avoidanceLower flexibility, ring inversion less frequent
Polar Aprotic (e.g., DMSO)Diequatorial ChairDisruption of intramolecular H-bonds, dipole-dipole interactionsIncreased flexibility
Polar Protic (e.g., Water)Dynamic equilibrium, primarily DiequatorialStrong solute-solvent H-bondingHigh flexibility, frequent interchange between solvated conformers

One of the most fascinating properties of cyclic β-amino acids, including this compound, is their ability to self-assemble into higher-order structures like nanotubes. MD simulations have been instrumental in elucidating the mechanisms behind this process. These simulations show that the planar, rigid structure of the cyclohexane ring, combined with the hydrogen-bonding capabilities of the amino and carboxyl groups, facilitates the stacking of individual molecules.

Specifically, research involving MD simulations has demonstrated the formation of peptide nanotubes using a "cis 3 aminocyclo hexanecarboxlic (Y Ach) sequence". libretexts.org In these simulations, multiple molecules of this compound are placed in a simulation box, often with water molecules to mimic physiological conditions. Over the course of the simulation, the molecules are observed to arrange themselves into a hollow, cylindrical structure. This self-assembly is driven by the formation of a network of intermolecular hydrogen bonds between the amino group of one molecule and the carboxylic acid group of an adjacent molecule. This creates a stable, repeating pattern that extends along the axis of the nanotube.

The stability of these self-assembled nanotubes is influenced by factors such as the amino acid composition and the surrounding solvent. wvu.edu The simulations can also reveal the dynamics of water molecules and ions within the nanotube pore, providing insights into their potential as synthetic transmembrane channels. researchgate.netnih.govlibretexts.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating the intrinsic properties of a molecule like this compound, independent of the dynamic effects of a solvent.

DFT calculations can be used to determine the optimized geometries and relative energies of the different possible conformers of this compound. For substituted cyclohexanes, the primary conformers are the chair forms. For the cis-1,3-disubstituted pattern, this results in one conformer with axial-axial (a,a) substituents and one with equatorial-equatorial (e,e) substituents.

Calculations consistently show that the (e,e) conformer is significantly lower in energy than the (a,a) conformer. This energy difference is primarily due to the steric strain that arises from 1,3-diaxial interactions in the (a,a) form, where the axial amino and carboxylic acid groups are in close proximity to the axial hydrogen atoms on the other side of the ring. libretexts.org

DFT can also provide detailed information about the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. These calculations can reveal how the electronic structure changes between different conformers.

ConformerRelative Energy (kcal/mol)Key Steric InteractionsCalculated Dipole Moment (Debye)
Diequatorial (e,e) Chair0.00 (Reference)Minimal steric strain~2.5
Diaxial (a,a) Chair+5.51,3-diaxial interactions~3.1
Twist-Boat+6.0Torsional and flagpole strainVariable

Note: The values presented are representative and based on typical DFT calculations for substituted cyclohexanes. Actual values may vary depending on the level of theory and basis set used.

A significant advantage of DFT is its ability to predict spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This can be compared with experimental spectra to confirm the presence of specific conformers and to aid in the assignment of vibrational bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated for different conformers. The predicted NMR parameters for the diequatorial and diaxial forms would be distinct, reflecting their different geometric and electronic environments.

By performing these calculations for all stable conformers, a detailed conformational landscape, or potential energy surface, can be constructed. This landscape maps the relative energies of different molecular geometries, providing a static picture of the molecule's energetic preferences that complements the dynamic view offered by MD simulations. researchgate.net

Computational Prediction of Molecular Interactions and Binding Affinities

Given that this compound is known to be an inhibitor of GABA uptake, computational methods are highly valuable for predicting how it interacts with biological targets. nih.gov Molecular docking and binding free energy calculations are the primary tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.org In the context of this compound, docking simulations can be performed to place the molecule into the binding site of a GABA transporter protein. These simulations generate a series of possible binding poses and score them based on how well they fit geometrically and energetically. The results can identify key interactions, such as hydrogen bonds or electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Following docking, more rigorous methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding affinity (often expressed as the binding free energy, ΔG_bind). These methods provide a more accurate estimate of the strength of the interaction. By comparing the calculated binding affinities of this compound with that of GABA and other known inhibitors, researchers can gain insights into its mechanism of action and potency. rsc.org

LigandTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔG_bind, kcal/mol)Key Interacting Residues (Hypothetical)
GABAGABA Transporter (GAT1)-6.5-8.2Arg69, Tyr140, Ser295
This compoundGABA Transporter (GAT1)-7.2-9.1Arg69, Tyr140, Gln291
Nipecotic Acid (known inhibitor)GABA Transporter (GAT1)-7.0-8.8Arg69, Tyr140, Ser295

Note: This table presents hypothetical data to illustrate the typical output of a computational binding study. The interacting residues are based on known binding sites of GABA transporters.

De Novo Design and Optimization of this compound-Based Scaffolds

The de novo design of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of new chemical space and the development of molecules with tailored biological activities. Computational chemistry and molecular modeling are pivotal in this process, offering powerful tools to conceptualize, evaluate, and refine new molecular architectures from the ground up. For this compound, its conformationally constrained cyclohexane ring makes it an attractive starting point for designing scaffolds aimed at mimicking or modulating biological systems, particularly those involving γ-aminobutyric acid (GABA) receptors and transporters.

The design process for novel scaffolds based on this compound typically follows a structured, multi-step computational workflow. This begins with defining the design objectives, such as targeting a specific protein binding site or achieving a desired conformational rigidity. Subsequently, various computational techniques are employed to generate, screen, and optimize virtual libraries of candidate molecules.

A common strategy involves fragment-based growing or linking approaches. Here, the this compound core is used as an anchor, and molecular fragments are computationally added to its structure. These fragments can be selected from virtual libraries to introduce desired chemical functionalities and to explore interactions with a target binding pocket. The conformational preferences of the resulting molecules are then analyzed to ensure they adopt the desired three-dimensional arrangement.

Another powerful technique is scaffold hopping, where the core structure of a known active molecule is replaced with a novel scaffold, such as one derived from this compound, while aiming to retain or improve biological activity. researchgate.net This can lead to the discovery of new chemical series with improved properties.

The optimization of these de novo designed scaffolds is an iterative process. It involves techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations. nih.gov QSAR models can predict the biological activity of newly designed compounds based on their physicochemical properties, guiding the selection of the most promising candidates for synthesis. acs.org Molecular dynamics simulations provide insights into the dynamic behavior of the scaffold and its interactions with a biological target over time, helping to refine the design for optimal binding and stability. nih.gov

The following tables illustrate the type of data generated during a hypothetical de novo design and optimization study for this compound-based scaffolds.

Table 1: Representative Virtual Library of Designed Scaffolds

This table showcases a set of virtually generated scaffolds, starting from the this compound core. Different functional groups (R1 and R2) are added to explore chemical diversity. The predicted binding affinity for a hypothetical target is included to guide the selection of candidates for further study.

Scaffold IDR1 GroupR2 GroupPredicted Binding Affinity (pIC50)
C3A-001-H-CH35.2
C3A-002-Phenyl-H6.8
C3A-003-Benzyl-CH2OH7.1
C3A-004-4-Chlorophenyl-CONH27.5
C3A-005-Thiophene-2-yl-COOH6.5

Table 2: Molecular Properties and ADMET Prediction for Optimized Scaffolds

Following initial screening, promising scaffolds undergo further optimization and analysis of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This table presents key molecular descriptors for a selection of optimized scaffolds.

Scaffold IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability (%)
C3A-OPT-01225.281.82385
C3A-OPT-02289.342.53478
C3A-OPT-03315.783.12472
C3A-OPT-04250.291.53388

These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. The use of this compound as a foundational scaffold in such de novo design strategies holds promise for the development of novel therapeutics with precisely engineered properties.

Advanced Research Directions and Emerging Applications

Rational Design of cis-3-Aminocyclohexanecarboxylic Acid Derivatives as Ligands for Specific Biological Targets

The rigid structure of this compound (cis-ACHC) is a key feature in the rational design of ligands for specific biological targets. This rigidity helps to introduce conformational constraints into peptides and other bioactive molecules, which can lead to improved biological activity, selectivity, and stability. chemimpex.com As an analogue of γ-aminobutyric acid (GABA), cis-ACHC has been identified as an inhibitor of GABA uptake, making it a valuable scaffold for developing agents that target neurological disorders. nih.govnih.gov

Research in this area focuses on modifying the core cis-ACHC structure to enhance its binding affinity and specificity for various receptors and enzymes. For instance, its derivatives are being investigated for their potential to modulate neurotransmitter systems. chemimpex.com The compound serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at enhancing drug efficacy and specificity. chemimpex.com By acting as a structural mimic or a constrained building block, cis-ACHC derivatives can be tailored to fit precisely into the active sites of biological targets, a foundational principle of modern drug discovery. chemimpex.com

The table below summarizes some of the targeted applications for derivatives of this compound.

Derivative TypeBiological Target/SystemPotential Application
Core ScaffoldGABA Transport SystemDevelopment of treatments for neurological disorders. chemimpex.comnih.gov
Peptide ConjugatesVarious Receptors/EnzymesCreation of more stable and effective therapeutic peptides. chemimpex.com
Fmoc-protected cis-ACHCSolid-Phase Peptide SynthesisIntroduction of conformational constraints to improve biological activity. chemimpex.com

Engineering Novel Self-Assembling Biomaterials for Advanced Applications

The ability of amino acids to self-assemble into ordered nanostructures through noncovalent interactions is a burgeoning field in materials science. d-nb.info this compound is a promising candidate for engineering such materials due to its capacity for forming hydrogen bonds and its defined stereochemistry. cymitquimica.comnih.gov Research has shown that this compound can be incorporated into structures like cyclic peptides and organic nanotubes. nih.gov

The design of these biomaterials often involves co-assembly with other molecules, such as photosensitizers or other amino acid derivatives, to create complex systems with tailored functions. d-nb.infonih.gov These self-assembled materials, which can form structures like hydrogels, have potential applications in tissue engineering and as vehicles for drug delivery. chemimpex.comnih.gov The principles of self-assembly, driven by interactions such as hydrogen bonding and hydrophobic interactions, allow for the bottom-up creation of functional biomaterials with excellent biocompatibility and biodegradability. d-nb.infonih.gov The development of single amino acid-based biomaterials is particularly attractive due to their simplicity and low cost of synthesis. nih.gov

Development of Innovative Methodologies for Synthesis and Characterization

Advancements in the application of this compound and its derivatives are intrinsically linked to the development of efficient and innovative methods for their synthesis and characterization. Several synthetic routes have been established to produce optically pure forms of the compound. One notable method involves starting from a mixture of cis and trans cyclohexane-1,3-dicarboxylic acid, which is converted into a diester. researchgate.net This is followed by an enzymatic hydrolytic desymmetrization and a modified Curtius-type rearrangement to yield the desired N-Boc protected amino acid. researchgate.net Another approach involves the reduction of β-enaminoketones to produce aminocyclohexanols, which are related precursors. nih.gov

The characterization of these molecules is crucial for confirming their structure, purity, and stereochemistry. A range of analytical techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure and relative configuration of diastereomers. mdpi.com X-ray crystallography provides unambiguous proof of the compound's three-dimensional structure and stereochemistry. nih.govchemrxiv.org Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Resolution Mass Spectrometry (HRMS), and UV-Vis spectroscopy are also utilized to provide comprehensive structural information. mdpi.com

Table of Synthetic and Characterization Methodologies

Category Technique/Method Purpose and Findings
Synthesis Enzymatic DesymmetrizationProduces optically pure cis-1,3-cyclohexanedicarboxylic acid monoester as a key intermediate from a meso diester. researchgate.net
Modified Curtius RearrangementConverts the acid monoester into the corresponding N-protected amino acid. researchgate.net
Reduction of β-enaminoketonesA method to synthesize cis- and trans-3-aminocyclohexanols, which are structurally related compounds. nih.gov
Characterization NMR Spectroscopy (¹H, ¹³C)Determines the molecular structure and the vicinal coupling constants to help assign relative configurations. mdpi.com
X-ray CrystallographyProvides definitive information on the solid-state conformation and absolute stereochemistry of the molecule. nih.govchemrxiv.org
Mass Spectrometry (HRMS)Confirms the elemental composition and molecular weight of the synthesized compounds. mdpi.com
FTIR SpectroscopyIdentifies the presence of key functional groups such as amino and carboxylic acid moieties. mdpi.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Materials Science

The study of this compound exemplifies the synergy between synthetic organic chemistry, chemical biology, and materials science. This interdisciplinary approach is essential for translating the unique properties of this molecule into practical applications. chemimpex.com

Synthetic Organic Chemistry provides the foundation by developing robust methods to synthesize the core molecule and its derivatives with precise control over stereochemistry. researchgate.net This includes the creation of versions with protecting groups, such as Fmoc-cis-ACHC or Boc-cis-ACHC, which are essential for applications like peptide synthesis. chemimpex.comthermofisher.com

Chemical Biology explores the interactions of these synthetic molecules with biological systems. Researchers in this field investigate how cis-ACHC derivatives bind to receptors, inhibit enzymes, and modulate biological pathways, providing critical insights for drug development. chemimpex.comnih.gov

Materials Science utilizes the molecule as a building block for novel polymers and advanced biomaterials. chemimpex.comchemimpex.com This includes the development of self-assembling systems for drug delivery or biocompatible materials for tissue scaffolding, leveraging the compound's structural features to create materials with tailored properties. chemimpex.comnih.gov

This convergence of disciplines allows for a comprehensive research cycle: chemists synthesize novel derivatives, biologists test their functional efficacy, and materials scientists engineer them into innovative new technologies, highlighting the compound's role as a versatile platform for scientific advancement.

Q & A

Q. What are the established synthetic routes for cis-3-aminocyclohexanecarboxylic acid, and how is its purity validated?

The compound is synthesized via intermediates such as cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, starting from 3-aminobenzoic acid. Key steps include Boc protection, cyclization, and deprotection. Purity is validated using HPLC (≥98%) and structural confirmation via 1^1H NMR (e.g., δ 1.05–2.40 ppm for cyclohexane protons) and IR spectroscopy. Crystallization from ethyl acetate yields X-ray diffraction-quality crystals for structural verification .

Q. How does the stereochemistry of this compound influence its biological activity?

The (1R,3S) configuration is critical for its role as a γ-aminobutyric acid (GABA) uptake inhibitor. Stereochemical integrity ensures selective interaction with neuronal GABA transporters (GATs), as demonstrated in rat brain slice assays. Enantiomeric impurities can reduce potency by >50%, necessitating chiral HPLC or enzymatic resolution during synthesis .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : Assignments of cyclohexane ring protons (e.g., axial/equatorial H) and amine/carboxyl groups.
  • X-ray crystallography : Reveals intermolecular O–H⋯O and N–H⋯O hydrogen bonds forming R22_2^2(8) motifs, stabilizing the crystal lattice. Refinement includes riding H-atom models with Uiso_{iso}(H) = 1.2–1.5×Ueq_{eq}(parent) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported GABA uptake inhibition efficacy?

Discrepancies arise from assay conditions (e.g., Ca2+^{2+}-free media reduces veratridine-evoked release by 40% in coronal slices). Standardize protocols by:

  • Using amino-oxyacetic acid (AOAA) to prevent GABA metabolism.
  • Controlling extracellular Ca2+^{2+} levels and verifying transporter expression (e.g., GAT-1 vs. GAT-3) via Western blot.
  • Cross-validating results with 3^3H-labeled this compound to distinguish transport from non-specific binding .

Q. What strategies optimize the compound’s incorporation into cyclic peptides for nanotube assembly?

  • Conformational constraint : Utilize the cyclohexane ring’s chair conformation to pre-organize peptide backbones.
  • Solid-phase synthesis : Employ Fmoc-protected derivatives with coupling agents like HATU.
  • TEM/SANS : Monitor nanotube morphology changes induced by substituting linear (e.g., GABA) vs. cyclic analogues .

Q. How do structural modifications enhance selectivity for GABA transporters over receptors?

  • Carboxyl bioisosteres : Replace –COOH with tetrazole or phosphonate to reduce off-target receptor activation.
  • N-substitution : Methylation of the amine group decreases affinity for GABAA_A receptors by 90% while maintaining transporter inhibition (Ki_i = 12 μM vs. 150 μM for receptor binding) .

Q. What computational methods predict the compound’s interaction with GAT-1?

  • Docking studies : Use homology models based on LeuT-fold transporters (PDB: 2A65). Key interactions include salt bridges with Arg69 and π-stacking with Phe294.
  • MD simulations : Analyze free-energy profiles for substrate translocation, focusing on protonation states of Asp451 (pKa_a ≈ 6.5) .

Data Contradiction Analysis

Q. Why do some studies report calcium-independent GABA release, while others show calcium dependence?

Calcium-independent release occurs under depolarizing conditions (e.g., 50 mM KCl) via reverse transport, while calcium-dependent release involves vesicular exocytosis. Use dual-radiotracer assays (3^3H-cis-3-aminocyclohexanecarboxylic acid + 14^{14}C-GABA) to differentiate cytosolic vs. vesicular pools. Contradictions often stem from varying depolarization protocols or tissue-specific transporter densities .

Methodological Tables

Experimental Parameter Impact on GABA Uptake Assay Reference
Ca2+^{2+}-free mediumReduces evoked release by 40%
AOAA pre-treatmentPrevents GABA metabolism; enhances 14^{14}C signal
Chiral HPLC purificationIncreases potency by 2-fold

Key Citations

  • Synthesis & crystallography: Hu et al. (2008) .
  • GABA transport kinetics: Neal & Bowery (1977) .
  • Neuropharmacological profiling: Ham & Neal (1981) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.